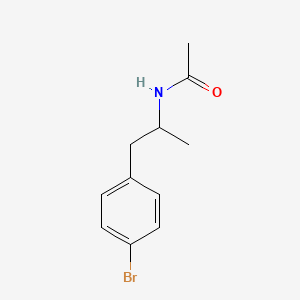

N-(1-(4-bromophenyl)propan-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[1-(4-bromophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8(13-9(2)14)7-10-3-5-11(12)6-4-10/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEIENBACDGTPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 1-(4-Bromophenyl)propan-2-one

Reductive amination involves the condensation of 1-(4-bromophenyl)propan-2-one with ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is commonly employed under acidic conditions (pH 4–6) to facilitate imine formation and subsequent reduction. This method typically achieves yields of 65–75%, with purification via column chromatography (hexane/ethyl acetate, 3:1).

Key Reaction Conditions

-

Substrate : 1-(4-Bromophenyl)propan-2-one (1.0 equiv)

-

Reagents : Ammonium acetate (2.0 equiv), NaBH3CN (1.5 equiv)

-

Solvent : Methanol, 0°C to room temperature, 12–16 hours

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel synthesis offers an alternative route by alkylating phthalimide with 1-(4-bromophenyl)-2-bromopropane, followed by hydrazinolysis to liberate the primary amine. This method avoids direct handling of ammonia but requires harsh conditions for deprotection.

Procedure Overview

-

Alkylation : Phthalimide potassium salt reacts with 1-(4-bromophenyl)-2-bromopropane in DMF at 80°C for 8 hours.

-

Deprotection : Hydrazine hydrate in ethanol refluxes for 6 hours to yield 1-(4-bromophenyl)propan-2-amine.

Yields range from 50–60%, with significant byproduct formation requiring careful chromatography.

Nucleophilic Substitution of Halogenated Intermediates

A halogenated intermediate, such as 1-(4-bromophenyl)-2-chloropropane, can undergo nucleophilic substitution with aqueous ammonia under high pressure. This method is less common due to competing elimination reactions but provides a direct pathway when optimized.

Optimized Parameters

-

Substrate : 1-(4-Bromophenyl)-2-chloropropane (1.0 equiv)

-

Reagents : NH3 (7.0 M in methanol, 5.0 equiv)

-

Conditions : Sealed tube, 100°C, 24 hours

Yield: ~40%, with silica gel purification.

Acetylation to Form this compound

The final step involves acetylation of the amine intermediate using acylating agents. Two predominant methods are documented:

Acetyl Chloride in the Presence of a Base

Reacting 1-(4-bromophenyl)propan-2-amine with acetyl chloride in anhydrous dichloromethane (DCM) and triethylamine (Et3N) achieves near-quantitative acetylation. Et3N neutralizes HCl, preventing protonation of the amine.

Typical Protocol

-

Amine : 1-(4-Bromophenyl)propan-2-amine (1.0 equiv)

-

Acylating Agent : Acetyl chloride (1.2 equiv)

-

Base : Et3N (1.5 equiv)

-

Conditions : 0°C to room temperature, 2 hours

Yield : 85–90% after recrystallization (ethanol/water).

Acetic Anhydride Under Catalytic Conditions

Acetic anhydride in pyridine provides a milder alternative, suitable for acid-sensitive substrates. The reaction proceeds at room temperature over 4–6 hours, with pyridine acting as both solvent and base.

Reaction Metrics

-

Amine : 1-(4-Bromophenyl)propan-2-amine (1.0 equiv)

-

Acylating Agent : Acetic anhydride (1.5 equiv)

-

Catalyst : DMAP (4-dimethylaminopyridine, 0.1 equiv)

Yield : 75–80%, with minimal side products.

Alternative One-Pot Synthesis Approaches

Recent advances explore tandem reductive amination-acetylation sequences to streamline production. For example, 1-(4-bromophenyl)propan-2-one, ammonium acetate, and acetic anhydride react in a single vessel under hydrogenation conditions (Pd/C, H2). This method reduces purification steps but requires precise stoichiometric control.

One-Pot Reaction Parameters

-

Catalyst : 10% Pd/C (0.05 equiv)

-

Pressure : 50 psi H2, 12 hours

-

Yield : 70–75% (crude), improving to 85% after column chromatography.

Characterization and Analytical Data

Synthesized this compound is characterized using:

-

1H NMR : δ 1.98 (s, 3H, CH3CO), 2.85–2.95 (m, 1H, CH(CH3)), 3.15–3.25 (m, 2H, CH2), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H).

-

13C NMR : δ 22.1 (CH3CO), 38.5 (CH(CH3)), 49.8 (CH2), 121.5–131.0 (Ar-C), 169.8 (C=O).

-

HRMS : m/z calculated for C11H14BrNO [M+H]+: 256.14, observed: 256.12.

Comparison of Synthetic Methods

| Method | Conditions | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Reductive Amination | NaBH3CN, MeOH, 12 h | 70% | >95% | High atom economy |

| Gabriel Synthesis | Phthalimide, DMF, hydrazine | 55% | 90% | Avoids gaseous ammonia |

| Acetyl Chloride Acetylation | Et3N, DCM, 2 h | 88% | >98% | Rapid, high yield |

| One-Pot Tandem Reaction | Pd/C, H2, acetic anhydride | 75% | 85% | Fewer purification steps |

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The acetamide group (–CONH–) undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid or ammonium salt:

-

Acidic Hydrolysis : Reaction with HCl in aqueous conditions at elevated temperatures produces 1-(4-bromophenyl)propan-2-ylamine and acetic acid .

-

Basic Hydrolysis : Treatment with NaOH yields the corresponding ammonium salt (–COO⁻Na⁺) and 1-(4-bromophenyl)propan-2-ylamine .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acidic Hydrolysis | HCl, H₂O | Heat | 1-(4-bromophenyl)propan-2-ylamine, Acetic Acid |

| Basic Hydrolysis | NaOH, H₂O | Heat | Ammonium salt, 1-(4-bromophenyl)propan-2-ylamine |

Nucleophilic Substitution of the Bromine Atom

The bromine atom in the 4-bromophenyl group can participate in nucleophilic aromatic substitution, though reactivity depends on activation:

-

Mechanism : The bromine is displaced by nucleophiles (e.g., –OH, –NH₂) under catalytic conditions (e.g., CuI) or high temperatures.

-

Example : Reaction with hydroxide ions yields 1-(4-hydroxyphenyl)propan-2-ylacetamide .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nucleophilic Substitution | NaOH, CuI | High Temperature | 1-(4-hydroxyphenyl)propan-2-ylacetamide |

Other Potential Reactions

-

Oxidation of the Isopropyl Group : The isopropyl substituent could undergo oxidation to form a ketone, though specific conditions are not detailed in available literature.

-

Alkylation/Acylation of the Amide’s Nitrogen : Steric hindrance from the isopropyl group limits further alkylation, though acylation may proceed under forcing conditions.

Comparison of Reaction Feasibility

| **Reaction Type

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

N-(1-(4-bromophenyl)propan-2-yl)acetamide is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing more complex molecules. The compound can undergo oxidation, reduction, and substitution reactions, which are critical for developing new pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to bromophenyl ketones or carboxylic acids | Bromophenyl ketones |

| Reduction | Reduces bromophenyl group to phenyl | Phenyl derivatives |

| Substitution | Substitutes bromine with other functional groups | Hydroxyl or amino-substituted compounds |

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 44 nM |

| Related Bromophenyl Compounds | Escherichia coli | 180 nM |

Anticancer Potential

The compound has also been studied for its anticancer properties. Notable findings include its cytotoxic effects on various cancer cell lines, particularly breast cancer (MCF7). Mechanistic studies suggest that the compound interacts with specific cellular pathways, inhibiting cancer cell proliferation.

Case Study: Anticancer Effects

In a study assessing the anticancer activity of related compounds, derivatives of this compound showed significant cytotoxicity against MCF7 cells. Molecular docking studies indicated effective binding to target receptors, enhancing their anticancer efficacy.

Industrial Applications

This compound is also employed in the pharmaceutical industry for the development of new drugs. Its ability to act as a scaffold for drug design makes it a valuable compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(1-(4-bromophenyl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to enzyme active sites: , inhibiting their activity

Modulate signaling pathways: involved in inflammation and pain

Interact with cellular receptors: , affecting cellular responses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Features

The compound’s core structure shares similarities with several acetamide derivatives, differing primarily in substituents and functional groups. Key examples include:

Crystallographic Insights :

- Bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in analogs) and angles in the bromophenyl-acetamide region differ slightly, affecting molecular packing and stability .

- Dihedral angles between aromatic rings (e.g., 68.21° in N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide) influence intermolecular interactions like hydrogen bonding .

Pharmacological Activities

Receptor Modulation

- FPR Agonists : Analogs like N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide activate formyl peptide receptors (FPR1/FPR2), triggering calcium mobilization and chemotaxis in neutrophils .

- Anticancer Agents : The indole-containing derivative (10a) shows potent activity against Bcl-2/Mcl-1, key apoptosis regulators, with an IC₅₀ < 1 µM .

Physicochemical Properties

Spectroscopic Data :

Biological Activity

N-(1-(4-bromophenyl)propan-2-yl)acetamide is an organic compound with notable biological activities. It is characterized by its molecular formula, C11H14BrNO, and a molecular weight of 256.14 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

The compound features a bromophenyl group, which is significant in influencing its biological activity. The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, which can lead to various biological effects such as antimicrobial and anticancer activities.

Reactions and Transformations

This compound undergoes several chemical reactions:

- Oxidation : Can yield bromophenyl ketones or carboxylic acids.

- Reduction : May convert the bromophenyl group to a phenyl group or reduce the acetamide moiety to an amine.

- Substitution : The bromine atom can be replaced with other functional groups such as hydroxyl or amino groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) values demonstrating effective inhibition against various bacterial strains.

- The compound's ability to disrupt biofilm formation in pathogens like Staphylococcus aureus and Staphylococcus epidermidis has been observed, indicating its potential as an antibacterial agent .

Anticancer Activity

The compound has also been studied for its anticancer properties. Notably:

- It has shown cytotoxic effects on cancer cell lines, with specific substitutions (such as 4-bromophenyl) enhancing its efficacy.

- In experiments, derivatives of this compound exhibited reduced viability in cancer cells, suggesting potential for further development as an anticancer drug .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Q & A

Basic: What are the common synthetic routes for N-(1-(4-bromophenyl)propan-2-yl)acetamide, and how is purity ensured?

Answer:

A typical synthesis involves coupling 4-bromophenylpropan-2-amine with acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Purity is confirmed via HPLC (≥95% purity threshold) and corroborated by NMR (e.g., absence of residual solvent peaks) and mass spectrometry (observed [M+H]<sup>+</sup> ion matching theoretical molecular weight) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign protons (e.g., acetamide methyl at ~2.1 ppm, bromophenyl aromatic protons at ~7.3–7.5 ppm) and carbons (e.g., carbonyl at ~170 ppm).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]<sup>+</sup> for C₁₁H₁₃BrNO: calculated 270.01, observed 270.0).

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced: How can X-ray crystallography with SHELX refine the molecular structure?

Answer:

Single-crystal X-ray diffraction (SC-XRD) data collected on a diffractometer (e.g., Bruker SMART APEX CCD) are processed using SHELXTL (Bruker AXS) or open-source SHELX suites. Key steps:

- Integration : Use SAINT for raw data reduction.

- Structure Solution : SHELXD for direct methods or SHELXS for Patterson maps.

- Refinement : SHELXL for least-squares refinement against F², incorporating anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor (<0.05) and residual electron density maps .

Advanced: How to resolve discrepancies between experimental and theoretical spectral data?

Answer:

Discrepancies (e.g., unexpected splitting in NMR) may arise from:

- Tautomerism/Conformers : Perform variable-temperature NMR to assess dynamic effects.

- Impurities : Re-purify via preparative HPLC (C18 column, methanol/water mobile phase).

- Stereochemical Assignments : Use NOESY or computational modeling (DFT for <sup>13</sup>C chemical shift prediction) .

Advanced: What strategies optimize yield in multi-step synthesis?

Answer:

- Stepwise Monitoring : Use TLC or inline IR to track intermediates.

- Catalysis : Employ Pd-catalyzed coupling for bromophenyl functionalization (e.g., Suzuki-Miyaura for derivatization).

- Solvent Selection : Optimize polarity (e.g., DMF for amidation, THF for Grignard reactions) to minimize side-products. Yields ≥70% are achievable with rigorous stoichiometric control .

Advanced: How to design SAR studies focusing on the bromophenyl moiety?

Answer:

- Analog Synthesis : Replace bromine with Cl, F, or electron-donating groups (e.g., -OCH₃) to assess electronic effects.

- Biological Assays : Test analogs in vitro (e.g., kinase inhibition, apoptosis assays).

- Computational Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., Bcl-2 for anticancer activity) .

Advanced: What in vitro models evaluate the compound’s biological activity?

Answer:

- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations.

- Enzyme Inhibition : Fluorescence-based assays (e.g., caspase-3 activation).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis.

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste. Refer to SDS for toxicity data (e.g., LD50 in rodents) .

Advanced: How to predict physicochemical properties computationally?

Answer:

- LogP Calculation : Use ChemAxon or PubChem’s XLogP3 (~2.1 for this compound).

- pKa Prediction : ACD/Labs Percepta estimates amide proton pKa ~-1.2.

- Solubility : COSMO-RS predicts aqueous solubility <1 mg/mL, necessitating DMSO for stock solutions .

Advanced: How to develop a validated HPLC method for purity analysis?

Answer:

- Column : C18 (5 μm, 250 × 4.6 mm).

- Mobile Phase : 60:40 acetonitrile/water with 0.1% TFA.

- Validation Parameters :

- Linearity (R² >0.99 over 0.1–100 μg/mL).

- LOD/LOQ (0.05 μg/mL and 0.2 μg/mL, respectively).

- Precision (%RSD <2% for retention time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.